molecular formula C12H9FN2O4S B2867117 N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide CAS No. 159048-81-4

N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2867117
CAS No.: 159048-81-4
M. Wt: 296.27
InChI Key: VOWSWSRNOUJIIW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C12H9FN2O4S and its molecular weight is 296.27. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide and its derivatives are primarily involved in chemical synthesis and characterization. For instance, researchers have focused on the synthesis, characterization, and computational studies of related sulfonamide molecules. One such study described the synthesis of a sulfonamide molecule, detailing its crystallization, type and nature of intermolecular interactions, and structural and electronic properties using DFT/B3LYP level of theory. The study also investigated local reactivity descriptors and molecular dynamics simulations for interaction with proteins (Murthy et al., 2018).

Applications in Organic Syntheses

These compounds are also significant in organic synthesis processes. They serve as intermediates or reagents in the synthesis of various organic compounds. For example, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, is used in the synthesis of key intermediates for the preparation of pesticides (Xiao-hua Du et al., 2005).

Role in Solid-Phase Synthesis

The role of polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride, is pivotal in solid-phase synthesis. They have been used as key intermediates in different chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Molecular Structure and Conformational Analysis

Studies have also focused on the molecular structure and conformational properties of related compounds. One research involved a combined gas-phase electron diffraction and quantum chemical study of 2-nitrobenzenesulfonamide, revealing interesting insights about its conformers and how they are stabilized (Giricheva et al., 2011).

Quantum Chemical and Molecular Dynamics Studies

In the realm of computational chemistry, quantum chemical calculations and molecular dynamics simulations have been employed to investigate the properties of sulfonamide derivatives. These studies aim to predict behaviors like adsorption and corrosion inhibition properties, providing insights into the reactivity and interaction of these molecules with metal surfaces (Kaya et al., 2016).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWSWSRNOUJIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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